(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is an organic compound that features a thiophene ring and a pyrazole ring connected by a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the condensation of thiophene derivatives with pyrazole derivatives under specific reaction conditions. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with thiophene derivatives in the presence of a sulfurizing agent like phosphorus pentasulfide (P4S10) . Another method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoacetamide, and elemental sulfur .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the propenoic acid moiety can yield the corresponding alcohol.
Scientific Research Applications
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of (2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings can interact with various enzymes and receptors, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(thiophen-2-yl)prop-2-enoic acid: This compound lacks the pyrazole ring but retains the thiophene and propenoic acid moieties.
(2E)-3-(pyrazol-4-yl)prop-2-enoic acid: This compound lacks the thiophene ring but retains the pyrazole and propenoic acid moieties.
Uniqueness
(2E)-3-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is unique due to the presence of both the thiophene and pyrazole rings, which confer distinct electronic and steric properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C10H8N2O2S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
(E)-3-(5-thiophen-2-yl-1H-pyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2S/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-6H,(H,11,12)(H,13,14)/b4-3+ |
InChI Key |
PPBNSBWOWUMFFQ-ONEGZZNKSA-N |
Isomeric SMILES |
C1=CSC(=C1)C2=C(C=NN2)/C=C/C(=O)O |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)C=CC(=O)O |
Origin of Product |
United States |
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